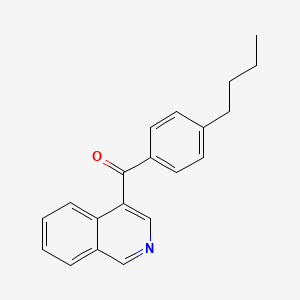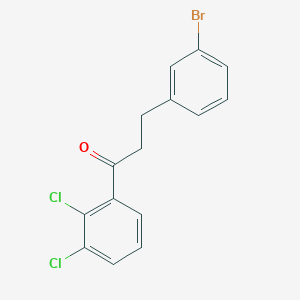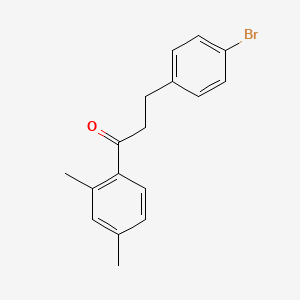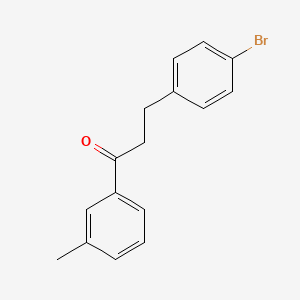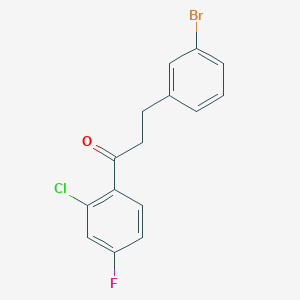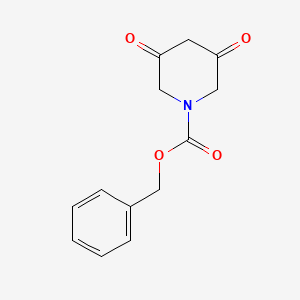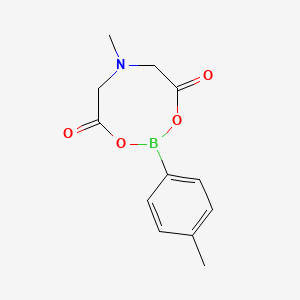
6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione
Vue d'ensemble
Description
6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione (MMD) is a heterocyclic compound with a unique structure that has recently been studied for its potential applications in scientific research. MMD is a boron-containing compound, and its structure consists of a single oxygen atom and four boron atoms connected by two carbon atoms. The oxygen atom is connected to the boron atoms in a ring-like structure, with the boron atoms forming a square-like structure. This structure makes MMD a very interesting compound for scientific research applications.
Applications De Recherche Scientifique
Chemical Modification for Polymer Flammability Reduction
Chemical modification techniques incorporating flame retardants into polymer backbones have been explored to reduce the flammability of polystyrene. Boronated styrenes, such as 4-vinylphenylboronic acid and 6-methyl-2-(4-vinylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione, have been utilized as reactive flame retardants. The study involved synthesizing homo- and copolymers of boronated styrenes with styrene through free radical polymerization, achieving a series of (co)polymers with varying amounts of boronated styrene. The flammability assessment of these (co)polymers showed promising results in enhancing fire resistance (Wiącek et al., 2015).
Antimicrobial Activity
A series of novel 4-(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino derivatives carrying a sulfonamide moiety, synthesized from a precursor similar to the compound , exhibited significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The compounds showed higher activity compared to reference drugs in some cases, suggesting potential as antimicrobial agents (Ghorab et al., 2017).
Polymer Toughening
Research into toughening polylactide, a biodegradable and bio-based plastic, involved the synthesis of a bifunctional monomer derived from L-lactide, which underwent an exoselective and diastereofacial-selective Diels-Alder reaction to produce novel polymeric alloys. These alloys showed significant improvements in toughness over conventional PLA, indicating the potential for creating more durable and sustainable plastic materials (Jing & Hillmyer, 2008).
Synthesis of Cyclic Esters from L-Malic Acid
The synthesis of cyclic esters derived from commercially available L-malic acid has been reported, demonstrating the controlled ring-opening polymerization (ROP) of these monomers. This research contributes to the development of hydrophilic poly(glycolic-co-malic acid)s (PGMAs), which undergo rapid degradation in aqueous solutions, highlighting potential applications in biodegradable materials and environmental sustainability (Pounder & Dove, 2010).
Propriétés
IUPAC Name |
6-methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO4/c1-9-3-5-10(6-4-9)13-17-11(15)7-14(2)8-12(16)18-13/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJWDGQXUAQEKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678941 | |
| Record name | 6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
943552-01-0 | |
| Record name | 6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




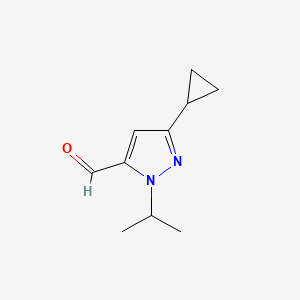
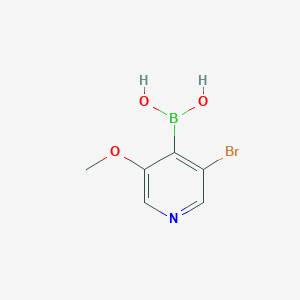

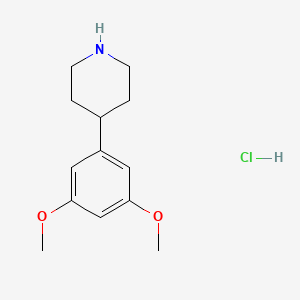
![6-Bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B1522435.png)


